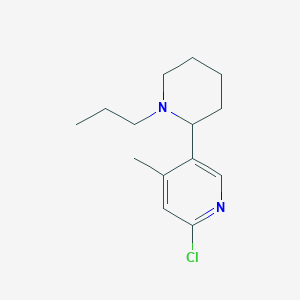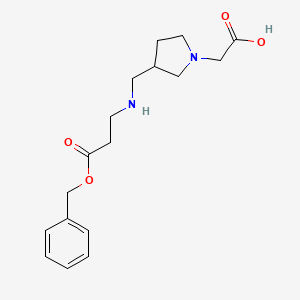
1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine ist eine chemische Verbindung mit der Summenformel C10H11F2N3O2. Diese Verbindung ist aufgrund ihrer einzigartigen Strukturmerkmale von Interesse, zu denen eine Difluoromethoxygruppe und ein Oxadiazolring gehören.
Vorbereitungsmethoden
Die Synthese von 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine umfasst in der Regel mehrere Schritte. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Oxadiazolrings: Dies kann durch Cyclisierung eines geeigneten Vorläufers, wie beispielsweise eines Hydrazids, mit einem geeigneten Carbonsäurederivat unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Difluoromethoxygruppe: Dieser Schritt beinhaltet die Reaktion eines Phenolderivats mit einem Difluoromethylierungsmittel, wie beispielsweise Difluoromethylether, unter kontrollierten Bedingungen.
Kopplung der Ethanamin-Einheit: Der letzte Schritt beinhaltet die Kupplung des Oxadiazol-Zwischenprodukts mit einem Ethanamin-Derivat, typischerweise durch eine nucleophile Substitutionsreaktion.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte umfassen, um die Ausbeute und Skalierbarkeit zu verbessern, wobei häufig automatisierte Synthesegeräte und Durchflussreaktoren eingesetzt werden.
Analyse Chemischer Reaktionen
1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Ethanamin-Einheit, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.
Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium auf Kohlenstoff) und kontrollierte Temperaturen (z. B. Rückflussbedingungen).
Wissenschaftliche Forschungsanwendungen
1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor bei der Entwicklung neuer Medikamente untersucht, insbesondere auf ihre Fähigkeit, mit biologischen Zielmolekülen wie Enzymen und Rezeptoren zu interagieren.
Materialwissenschaften: Aufgrund ihrer einzigartigen Strukturmerkmale wird die Verbindung für die Entwicklung fortschrittlicher Materialien, einschließlich Polymeren und Nanomaterialien, untersucht.
Biologische Studien: Die Verbindung wird in biologischen Studien verwendet, um ihre Auswirkungen auf zelluläre Prozesse und ihr Potenzial als Therapeutikum zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen, wie z. B. Enzymen oder Rezeptoren. Die Difluoromethoxygruppe und der Oxadiazolring tragen zu ihrer Bindungsaffinität und Spezifität bei. Die Verbindung kann die Aktivität dieser Zielmoleküle modulieren, was zu nachgeschalteten Auswirkungen auf zelluläre Signalwege und physiologische Prozesse führt.
Wirkmechanismus
The mechanism of action of 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and oxadiazole ring contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to downstream effects on cellular pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(4-(Difluoromethoxy)phenyl)ethanamine: Diese Verbindung hat eine ähnliche Struktur, aber mit der Difluoromethoxygruppe an einer anderen Position, was ihre Reaktivität und biologische Aktivität beeinflussen kann.
2-(3-(Difluoromethoxy)phenyl)ethanamine: Eine weitere ähnliche Verbindung mit der Difluoromethoxygruppe an einer anderen Position, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.
Eigenschaften
Molekularformel |
C11H11F2N3O2 |
|---|---|
Molekulargewicht |
255.22 g/mol |
IUPAC-Name |
1-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H11F2N3O2/c1-6(14)10-15-9(16-18-10)7-4-2-3-5-8(7)17-11(12)13/h2-6,11H,14H2,1H3 |
InChI-Schlüssel |
WMYBWNFNPTYTRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2OC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)



